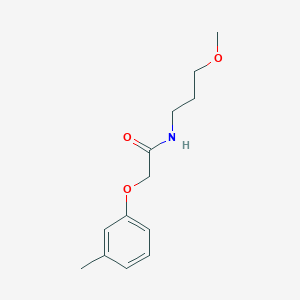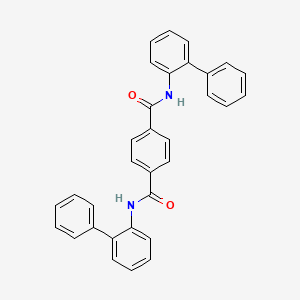![molecular formula C18H16BrClN2O2 B5138602 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as BrCpQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of TGF-β, a cytokine that plays a crucial role in fibrosis. In addition, 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to have low toxicity in animal models. However, one limitation of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.
将来の方向性
There are several future directions for 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone research. One area of interest is to investigate its potential as an anti-cancer agent in various cancer types. Another area of interest is to investigate its potential as an anti-inflammatory and anti-fibrotic agent in various animal models. Furthermore, the development of more potent and selective derivatives of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone could lead to the discovery of new therapeutic agents. Overall, the potential therapeutic applications of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone make it a promising compound for future research.
合成法
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzamide. Another method involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields and purity of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and fibrosis in various animal models.
特性
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-7-8-17(15(20)11-13)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVOASOWJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)


![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)